molecular formula C₉H₁₆O₆ B013610 alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- CAS No. 17682-71-2

alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-

Cat. No.: B013610
CAS No.: 17682-71-2
M. Wt: 220.22 g/mol
InChI Key: AVVCILZWWPKOLD-XQXXSGGOSA-N
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Description

Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Preparation Methods

The synthesis of Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- involves the protection of hydroxyl groups in sorbose. The reaction typically uses acetone and an acid catalyst to form the isopropylidene group. The reaction conditions include:

Chemical Reactions Analysis

Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

    Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.

    Major Products: Depending on the reaction, products can include acids, alcohols, and substituted derivatives.

Scientific Research Applications

Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- involves its interaction with enzymes involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases .

Comparison with Similar Compounds

Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- can be compared with other similar compounds such as:

Properties

IUPAC Name

(3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVCILZWWPKOLD-XQXXSGGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2(O1)CO)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938858
Record name 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17682-71-2
Record name 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17682-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017682712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-O-(1-Methylethylidene)hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-?

A1: α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a derivative of L-sorbose where the hydroxyl groups at positions 2 and 3 are protected as a cyclic acetal with acetone (forming the 1-methylethylidene group).

    Q2: How does the presence of the 2,3-O-(1-methylethylidene) group influence the conformation of α-L-sorbofuranose?

    A: X-ray crystallographic studies have revealed that the introduction of the 2,3-O-(1-methylethylidene) protecting group causes the five-membered furanose ring of α-L-sorbofuranose to adopt a 4T3 conformation. The five-membered 1,3-dioxolane ring formed by the protecting group itself adopts an E3 conformation. []

    Q3: Can α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- be used as a starting material for further chemical synthesis?

    A: Yes, the presence of the 2,3-O-(1-methylethylidene) protecting group allows for selective chemical transformations at other positions within the molecule. For example, it can be further modified at the C-4 and C-6 positions. This is exemplified by its use in the synthesis of a pseudoenantiomeric α-chloronitroso compound, which was then reacted with cyclohexa-1,3-diene to yield a specific enantiomer of a cycloadduct. []

    Q4: Has α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- been used in the synthesis of any organometallic compounds?

    A: Yes, α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- has been successfully utilized in the synthesis of ferrocenyl boronate esters. It reacts with ferroceneboronic acid to form a six-membered cyclic boronate ester, characterized by various spectroscopic techniques, including 11B NMR. This highlights the versatility of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- as a chiral building block in organometallic chemistry. []

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